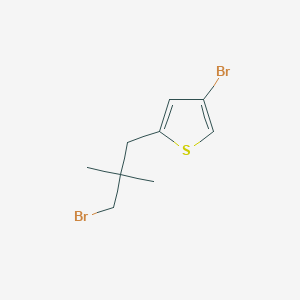
4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and a dimethylpropyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of 2-(3-bromo-2,2-dimethylpropyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions: 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents are typically used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted thiophenes, biaryl compounds, sulfoxides, sulfones, and thiol derivatives.
科学的研究の応用
4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
作用機序
The mechanism of action of 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene depends on its application:
In Organic Synthesis: It acts as an electrophile in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
In Biological Systems: The compound’s bromine atoms and thiophene ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
類似化合物との比較
2-Bromothiophene: Lacks the dimethylpropyl group, making it less sterically hindered and more reactive in certain reactions.
4-Bromo-2,3-dimethylthiophene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Contains a fused thiophene ring system, offering unique electronic properties for material science applications.
Uniqueness: 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene’s unique combination of bromine atoms and a dimethylpropyl group provides distinct steric and electronic properties, making it a versatile intermediate in various synthetic and industrial applications.
特性
分子式 |
C9H12Br2S |
|---|---|
分子量 |
312.07 g/mol |
IUPAC名 |
4-bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12Br2S/c1-9(2,6-10)4-8-3-7(11)5-12-8/h3,5H,4,6H2,1-2H3 |
InChIキー |
FUNPVXDIDLOLMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC(=CS1)Br)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


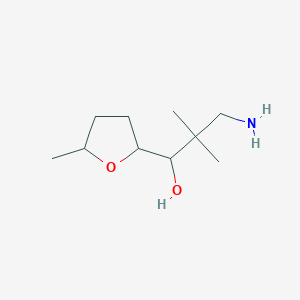
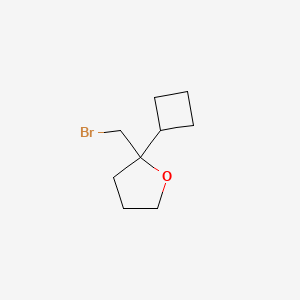
![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
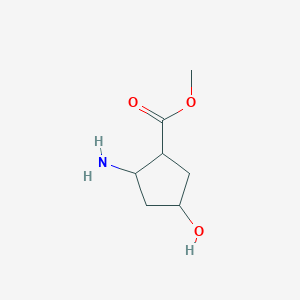
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)
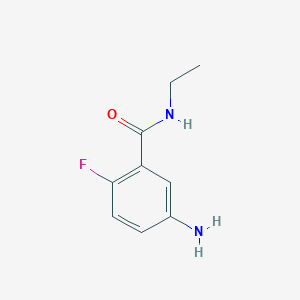
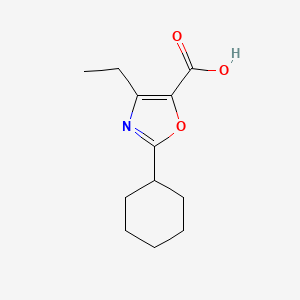
![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
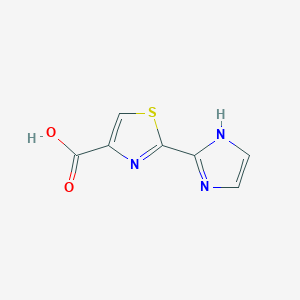
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
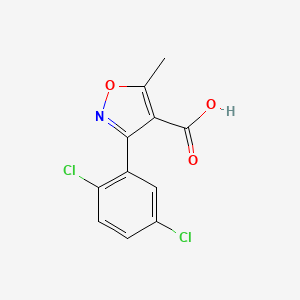


![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
